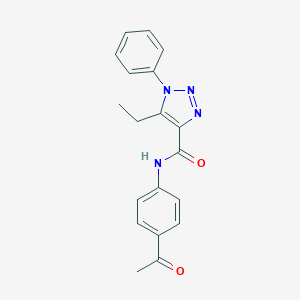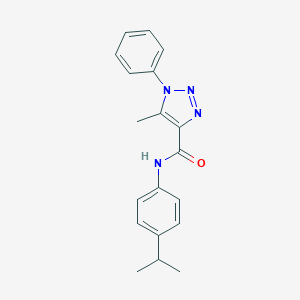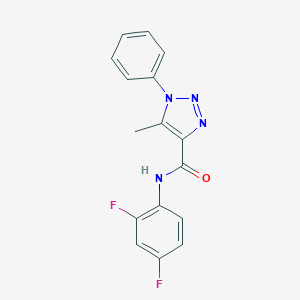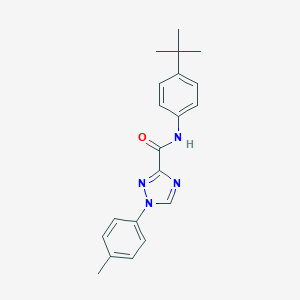
N-(4-tert-butylphenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-tert-butylphenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide, also known as TBCA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. TBCA belongs to the class of triazole-based compounds, which have shown promising results in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders.
作用機序
N-(4-tert-butylphenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide exerts its biological effects by inhibiting the activity of GSK-3β, which is a serine/threonine kinase that plays a key role in various cellular processes, including glycogen metabolism, gene expression, and cell cycle regulation. Inhibition of GSK-3β activity by this compound leads to the activation of various signaling pathways, including the Wnt/β-catenin pathway, which is involved in the regulation of cell proliferation and differentiation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of inflammation, and the promotion of neuroprotection. This compound has also been shown to improve cognitive function in animal models of Alzheimer's disease, suggesting its potential therapeutic application in neurodegenerative disorders.
実験室実験の利点と制限
N-(4-tert-butylphenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide has several advantages for laboratory experiments, including its high potency and selectivity for GSK-3β inhibition, its ability to cross the blood-brain barrier, and its low toxicity. However, this compound has some limitations, including its poor solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics.
将来の方向性
For N-(4-tert-butylphenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide research include the development of more efficient synthesis methods, the optimization of its pharmacokinetics and bioavailability, and the evaluation of its safety and efficacy in clinical trials. This compound also holds potential for the development of novel drug delivery systems, such as nanoparticles, for targeted drug delivery.
合成法
N-(4-tert-butylphenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide can be synthesized through a multi-step process involving the reaction of 4-tert-butylbenzene, 4-methylbenzene, and triazole-3-carboxylic acid. The reaction is catalyzed by a suitable coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and the product is purified using column chromatography.
科学的研究の応用
N-(4-tert-butylphenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, this compound has been shown to inhibit the activity of the enzyme glycogen synthase kinase-3β (GSK-3β), which is involved in the regulation of cell proliferation and survival. Inhibition of GSK-3β activity by this compound leads to the induction of apoptosis (programmed cell death) in cancer cells, making it a potential chemotherapeutic agent.
特性
分子式 |
C20H22N4O |
|---|---|
分子量 |
334.4 g/mol |
IUPAC名 |
N-(4-tert-butylphenyl)-1-(4-methylphenyl)-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C20H22N4O/c1-14-5-11-17(12-6-14)24-13-21-18(23-24)19(25)22-16-9-7-15(8-10-16)20(2,3)4/h5-13H,1-4H3,(H,22,25) |
InChIキー |
CQLHEJAEIMNCIB-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C=NC(=N2)C(=O)NC3=CC=C(C=C3)C(C)(C)C |
正規SMILES |
CC1=CC=C(C=C1)N2C=NC(=N2)C(=O)NC3=CC=C(C=C3)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



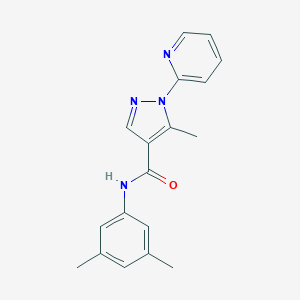
![N-[3-(difluoromethoxy)phenyl]-5-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide](/img/structure/B278797.png)
![N-[4-(difluoromethoxy)phenyl]-5-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide](/img/structure/B278798.png)
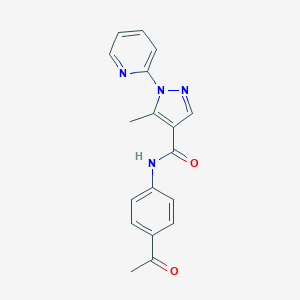
![N-[4-(aminosulfonyl)phenyl]-5-ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B278800.png)
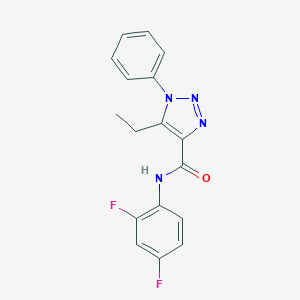
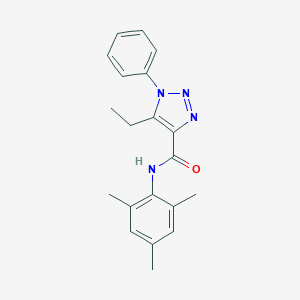
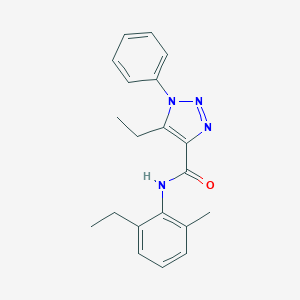
![5-ethyl-1-phenyl-N-[3-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B278809.png)
![5-ethyl-1-phenyl-N-[2-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B278810.png)
![N-[3-(difluoromethoxy)phenyl]-5-ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B278811.png)
